molecular formula C12H12N4O2S B2492059 1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide CAS No. 1421497-52-0

1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide

Cat. No. B2492059
CAS RN: 1421497-52-0
M. Wt: 276.31
InChI Key: XJSPRRKBKKEARB-UHFFFAOYSA-N
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Description

1-Acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide belongs to a class of compounds that often exhibit significant biological activities, such as anticancer properties. These compounds often contain thiadiazole scaffolds coupled with benzamide groups, which are known for their biological relevance.

Synthesis Analysis

The synthesis of related compounds typically involves microwave-assisted, solvent-free methods, leading to efficient and rapid formation. For instance, Schiff's bases containing thiadiazole and benzamide groups can be synthesized under microwave irradiation, a method that potentially applies to the compound , ensuring structural precision and functional integrity (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds, confirmed by various spectroscopic methods such as IR, NMR, and mass spectrometry, reveals a complex arrangement of atoms that contribute to their biological activity. The exact structure of this compound would likely exhibit similar complexity and detailed analysis, indicative of its potential interactions at the molecular level.

Chemical Reactions and Properties

Compounds in this category often undergo various chemical reactions, including acetylation, hydrolysis, and cyclocondensation, leading to the formation of diverse derivatives with varied biological activities. For example, thiadiazolinecarboxamidines can form stable acetates or undergo diacetylation to yield thiadiazolines, showing the versatile reactivity of these compounds (Moss & Taylor, 1982).

Scientific Research Applications

Anticancer Activity

Research has been conducted on compounds containing thiadiazole scaffolds, demonstrating promising anticancer properties. A study involving the synthesis of Schiff’s bases containing thiadiazole and benzamide groups showed notable in vitro anticancer activity against a panel of human cancer cell lines. Compounds synthesized under microwave irradiation exhibited comparable GI50 values to standard drugs, indicating their potential as anticancer agents. This research suggests that compounds structurally related to 1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide could possess significant anticancer properties (Tiwari et al., 2017).

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiadiazole derivatives. A study focused on the synthesis of novel benzo-1,2,5-thiadiazines and their isomerization into benzo-1,2,4-triazines revealed these compounds' potential antimicrobial properties against gram-positive and gram-negative microorganisms. This suggests that derivatives of this compound could be explored for antimicrobial applications (Deohate et al., 2005).

Enzyme Inhibition

Compounds with thiadiazole moieties have also been investigated for their enzyme inhibitory activities. For example, metal complexes of heterocyclic sulfonamides containing thiadiazole structures have demonstrated strong inhibitory properties against human carbonic anhydrase enzymes. This indicates potential therapeutic applications, including treating conditions like glaucoma and epilepsy, where enzyme inhibition can be beneficial (Büyükkıdan et al., 2013).

Insecticidal Properties

The incorporation of thiadiazole moieties into heterocyclic compounds has also shown promising insecticidal properties. A study synthesizing various heterocycles with thiadiazole components found these compounds effective against the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications for compounds structurally related to this compound in pest control strategies (Fadda et al., 2017).

Future Directions

The compound’s unique properties make it a promising material for future research and applications. For instance, its high sensitivity and selectivity for PAA detection make it an excellent candidate for the development of highly sensitive and selective luminescent probes to detect PAAs among various amines .

properties

IUPAC Name

1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7(17)16-5-8(6-16)12(18)13-9-3-2-4-10-11(9)15-19-14-10/h2-4,8H,5-6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSPRRKBKKEARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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